2-[(7-Chloro-2-propylquinazolin-4-yl)sulfanyl]acetic acid
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Overview
Description
2-[(7-Chloro-2-propylquinazolin-4-yl)sulfanyl]acetic acid is a quinazoline derivative known for its diverse biological activities. This compound is characterized by the presence of a quinazoline ring substituted with a chloro group and a propyl group, along with a sulfanylacetic acid moiety. Quinazoline derivatives are significant due to their potential pharmaceutical and biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(7-Chloro-2-propylquinazolin-4-yl)sulfanyl]acetic acid typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate reagents.
Substitution Reactions:
Attachment of the Sulfanylacetic Acid Moiety: The final step involves the nucleophilic substitution reaction to attach the sulfanylacetic acid moiety to the quinazoline core.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis systems to streamline the process .
Types of Reactions:
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the chloro and propyl positions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents (e.g., N-chlorosuccinimide), alkylating agents (e.g., propyl bromide).
Major Products:
Sulfoxides and Sulfones: Formed through oxidation reactions.
Reduced Derivatives: Formed through reduction reactions.
Substituted Quinazolines: Formed through substitution reactions.
Scientific Research Applications
2-[(7-Chloro-2-propylquinazolin-4-yl)sulfanyl]acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: Studied for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for treating infections and cancer.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[(7-Chloro-2-propylquinazolin-4-yl)sulfanyl]acetic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
2-[(7-Chloroquinolin-4-yl)sulfanyl]propanoic acid: Shares a similar quinoline core but differs in the acetic acid moiety.
2-Thioxopyrimidines: Contains a sulfur atom at the 2-position of the pyrimidine ring, exhibiting diverse biological activities.
Uniqueness: 2-[(7-Chloro-2-propylquinazolin-4-yl)sulfanyl]acetic acid is unique due to its specific substitution pattern on the quinazoline ring, which imparts distinct biological activities and chemical reactivity .
Properties
Molecular Formula |
C13H13ClN2O2S |
---|---|
Molecular Weight |
296.77 g/mol |
IUPAC Name |
2-(7-chloro-2-propylquinazolin-4-yl)sulfanylacetic acid |
InChI |
InChI=1S/C13H13ClN2O2S/c1-2-3-11-15-10-6-8(14)4-5-9(10)13(16-11)19-7-12(17)18/h4-6H,2-3,7H2,1H3,(H,17,18) |
InChI Key |
WVICGEGEMAZBEF-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC2=C(C=CC(=C2)Cl)C(=N1)SCC(=O)O |
Origin of Product |
United States |
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